C-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine
Description
C-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine is a biphenyl derivative featuring a chloro substituent at the 2-position of one benzene ring and a trifluoromethyl group at the 2'-position of the adjacent ring.
Properties
Molecular Formula |
C14H11ClF3N |
|---|---|
Molecular Weight |
285.69 g/mol |
IUPAC Name |
[3-chloro-4-[2-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H11ClF3N/c15-13-7-9(8-19)5-6-11(13)10-3-1-2-4-12(10)14(16,17)18/h1-7H,8,19H2 |
InChI Key |
IOFXWYIWOOUERO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)CN)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Chlorine and Trifluoromethyl Groups: The introduction of chlorine and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions. For example, the chlorination can be done using chlorine gas or N-chlorosuccinimide, while the trifluoromethylation can be carried out using trifluoromethyl iodide or other trifluoromethylating agents.
Amination: The final step involves the introduction of the methylamine group. This can be achieved through nucleophilic substitution reactions where the biphenyl derivative is reacted with methylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction may produce biphenyl amines or alcohols.
Scientific Research Applications
C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound can be used in the study of biological processes and pathways. Its derivatives may have potential as bioactive molecules or pharmaceuticals.
Medicine: Research into the medicinal properties of this compound and its derivatives may lead to the development of new drugs for various diseases.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups can enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methylamine
- Molecular Formula : C₁₃H₁₁F₃N₂
- Molecular Weight : 252.23 g/mol
- Key Substituents : Pyridine ring with trifluoromethyl group at the 5-position.
- Physical Properties : Melting point 108.5–110°C; purity ≥97% .
- Applications : Primarily used as a reagent in chemical synthesis.
- Comparison: The pyridine ring replaces the chloro-substituted benzene ring in the target compound, reducing steric bulk and altering electronic properties.
Goxalapladib (CAS 412950-27-7)
- Molecular Formula : C₄₀H₃₉F₅N₄O₃
- Molecular Weight : 718.80 g/mol
- Key Substituents : Naphthyridine core, trifluoromethyl biphenyl, and piperidinyl acetamide groups.
- Applications : Investigated for atherosclerosis treatment due to its anti-inflammatory properties .
- Comparison :
- Shares the trifluoromethyl biphenyl motif with the target compound, highlighting the importance of this group in enhancing metabolic stability and target binding.
- The complex naphthyridine-piperidine structure in Goxalapladib enables multi-target activity, whereas the simpler biphenyl-methylamine structure of the target compound may favor specificity for narrower biological pathways.
Physicochemical and Pharmacological Properties
Key Findings:
Trifluoromethyl Group : Present in all three compounds, this group enhances metabolic stability and electron-withdrawing effects, critical for drug-receptor interactions .
Structural Complexity : Goxalapladib’s larger structure enables multi-functional activity, while the target compound’s simplicity may streamline synthesis and reduce off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
